5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid
Overview
Description
5-Hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid is an organic compound with the molecular formula C₁₇H₁₇NO₄. This compound is characterized by a hydroxyl group and an amide linkage, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxybenzoic acid and 2-phenylbutanoyl chloride.
Amidation Reaction: The key step involves the amidation reaction between 5-hydroxybenzoic acid and 2-phenylbutanoyl chloride in the presence of a base like triethylamine. This reaction is typically carried out in an organic solvent such as dichloromethane.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide linkage can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of this compound derivatives with ketone or carboxylic acid functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
5-Hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-aminobenzoic acid: Similar structure but lacks the phenylbutanoyl group.
2-Phenylbutanoic acid: Contains the phenylbutanoyl group but lacks the hydroxyl and amide functionalities.
Uniqueness
5-Hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid is unique due to the presence of both hydroxyl and amide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields.
Properties
IUPAC Name |
5-hydroxy-2-(2-phenylbutanoylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-13(11-6-4-3-5-7-11)16(20)18-15-9-8-12(19)10-14(15)17(21)22/h3-10,13,19H,2H2,1H3,(H,18,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRJIRXAVZEBNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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